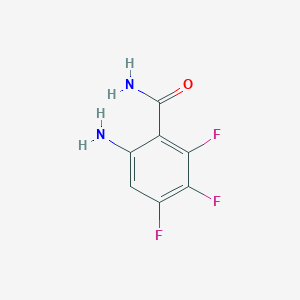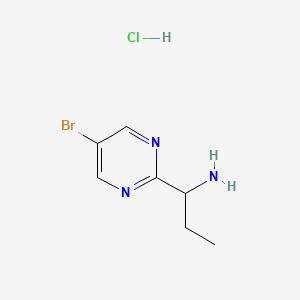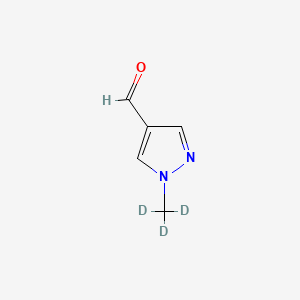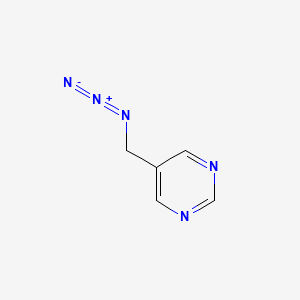
6-Amino-2,3,4-trifluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,3,4-trifluorobenzamide is an organic compound with the molecular formula C7H5F3N2O It is a derivative of benzamide, where the benzene ring is substituted with three fluorine atoms and an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3,4-trifluorobenzamide typically involves the introduction of fluorine atoms and an amino group onto a benzamide backbone. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,4-trifluoronitrobenzene is reacted with ammonia or an amine under suitable conditions to replace the nitro group with an amino group. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 6-Amino-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
6-Amino-2,3,4-trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
作用機序
The mechanism by which 6-Amino-2,3,4-trifluorobenzamide exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects can modulate biochemical pathways and cellular processes.
類似化合物との比較
2,3,4-Trifluorobenzamide: Lacks the amino group, making it less reactive in certain biochemical applications.
6-Amino-2,3-difluorobenzamide: Has one less fluorine atom, which can affect its chemical properties and reactivity.
6-Amino-2,4,5-trifluorobenzamide: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 6-Amino-2,3,4-trifluorobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.
特性
分子式 |
C7H5F3N2O |
|---|---|
分子量 |
190.12 g/mol |
IUPAC名 |
6-amino-2,3,4-trifluorobenzamide |
InChI |
InChI=1S/C7H5F3N2O/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H2,12,13) |
InChIキー |
UOLWXOQCMVMJHZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)




![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)

![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)

![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)

